![molecular formula C9H17NO4S B2482110 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328038-93-2](/img/structure/B2482110.png)
9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom . The term “spiro” is derived from the Latin word “spira”, meaning coil. In the case of “9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane”, it is a spiro compound with an azaspiro ring system, which includes nitrogen in the ring structure .
Synthesis Analysis
The synthesis of spiro compounds often involves the use of a Diels-Alder reaction, a type of organic chemical reaction that builds rings . The commercially available ketone 6-methylhept-5-en-2-one was transformed by known simple procedures into 3,3-dimethyl-2-methylenecyclohexanone. This reacted with isoprene by a Diels-Alder reaction to give a spiro ketone .Molecular Structure Analysis
The molecular structure of spiro compounds is unique due to the single atom connecting two rings . The 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures, and the conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . These properties are typically determined through laboratory testing. Specific information for “9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane” is not available in the literature I have access to.Aplicaciones Científicas De Investigación
Novel Synthetic Methods
Researchers have developed innovative synthetic methods utilizing derivatives of the spiro compound family, including "9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane", to create complex molecular structures. For example, a novel Prins cascade process was established for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the utility of such compounds in constructing spirocyclic frameworks which are significant in medicinal chemistry and natural product synthesis (Reddy et al., 2014).
Pharmaceutical Research
In pharmaceutical research, derivatives of "9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane" have been explored for their potential as ligands for σ1 receptors. A series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives showed promising selectivity and affinity for σ1 receptors, indicating their potential use in the development of new therapeutics (Tian et al., 2020).
Safety and Hazards
The safety and hazards of a compound are typically determined through laboratory testing and regulatory review . This information includes potential health effects, precautions for handling, and disposal methods. Specific safety and hazard information for “9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane” is not available in the literature I have access to.
Direcciones Futuras
The future directions for research on a specific compound depend on a variety of factors, including its potential applications, current limitations, and areas of interest within the scientific community . Without specific information on “9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane”, it’s difficult to predict future research directions.
Propiedades
IUPAC Name |
9-methylsulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-15(11,12)10-5-3-9(4-6-10)13-7-2-8-14-9/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUGWJSMRDCABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

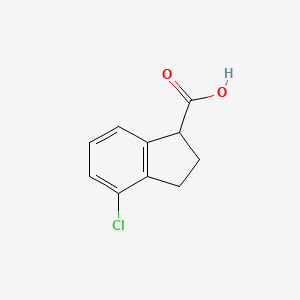
![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2482028.png)
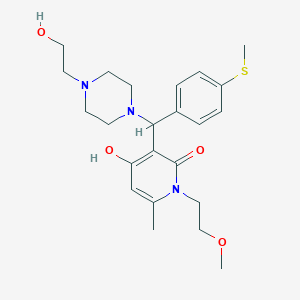
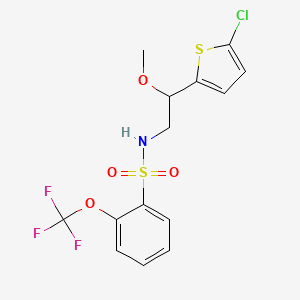
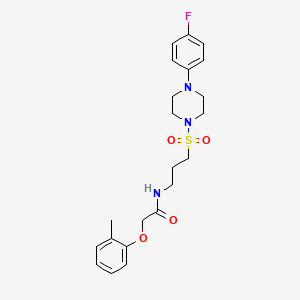
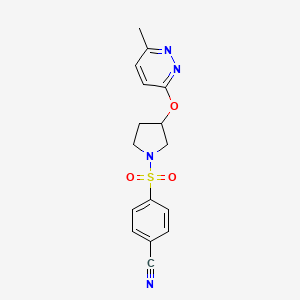

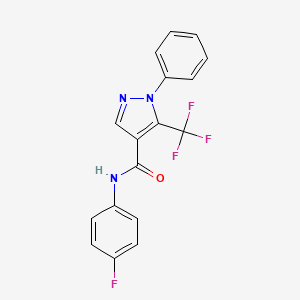

![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2482043.png)
![4-(benzo[d]thiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide](/img/structure/B2482044.png)
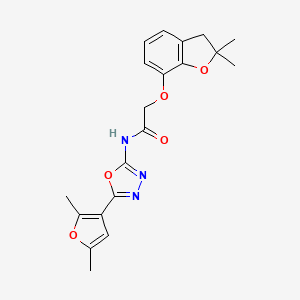
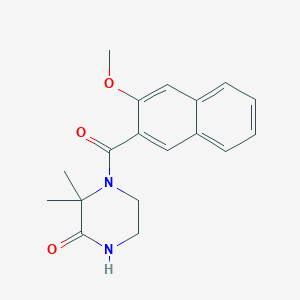
![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-benzofuran](/img/structure/B2482050.png)